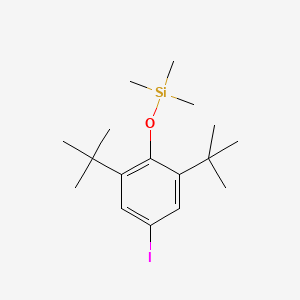![molecular formula C17H16O3S B14308529 3,3-Dimethoxyspiro[thietane-2,9'-xanthene] CAS No. 112083-32-6](/img/structure/B14308529.png)
3,3-Dimethoxyspiro[thietane-2,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxyspiro[thietane-2,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which includes a thietane ring fused to a xanthene moiety. This compound contains 37 atoms, including 16 hydrogen atoms, 17 carbon atoms, 3 oxygen atoms, and 1 sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxyspiro[thietane-2,9’-xanthene] typically involves the formation of the thietane ring followed by its fusion with the xanthene moiety. One common method includes the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . Another approach involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds . These reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxyspiro[thietane-2,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3,3-Dimethoxyspiro[thietane-2,9’-xanthene] has several scientific research applications, including:
Biology: Its unique structure makes it a subject of interest in the study of biological systems and potential drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxyspiro[thietane-2,9’-xanthene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyspiro[thietane-2,9’-xanthene]: This compound has a similar structure but differs in the position of the methoxy groups.
Thietane derivatives: Other thietane-containing compounds share the thietane ring but may have different substituents or fused rings.
Uniqueness
3,3-Dimethoxyspiro[thietane-2,9’-xanthene] is unique due to its specific combination of the thietane and xanthene rings, as well as the positioning of the methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
112083-32-6 |
|---|---|
Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3,3-dimethoxyspiro[thietane-2,9'-xanthene] |
InChI |
InChI=1S/C17H16O3S/c1-18-16(19-2)11-21-17(16)12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)17/h3-10H,11H2,1-2H3 |
InChI Key |
BKMWWJLXKGAHMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CSC12C3=CC=CC=C3OC4=CC=CC=C24)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)
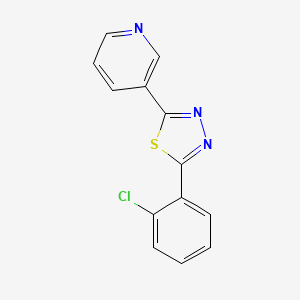
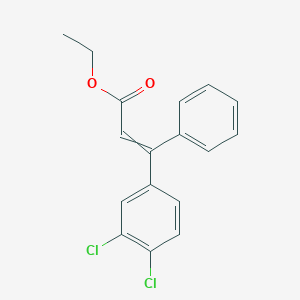
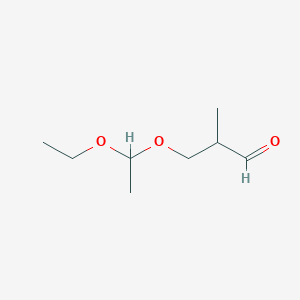
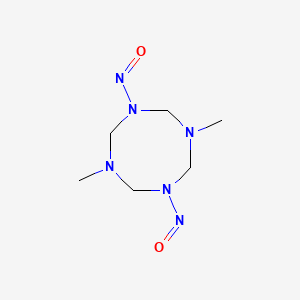
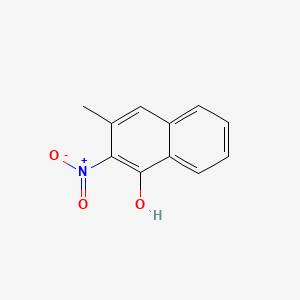

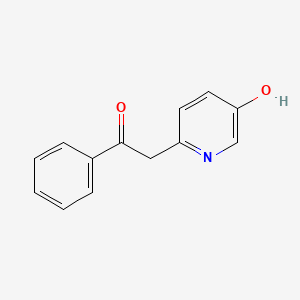
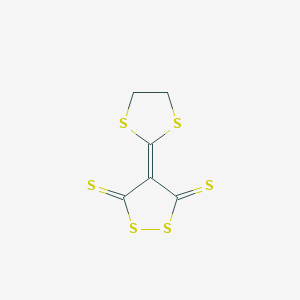
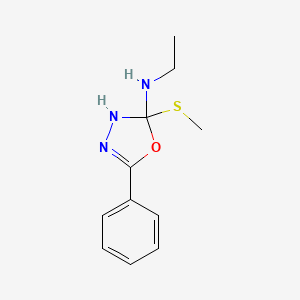
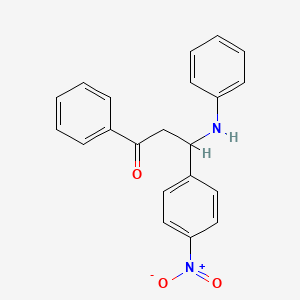
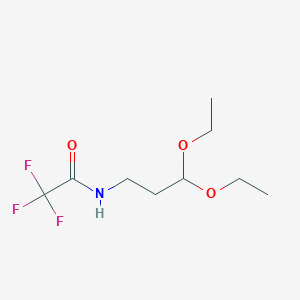
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
